molecular formula C8H20GeO2 B1630088 DIETHYLDIETHOXYGERMANE CAS No. 51174-08-4

DIETHYLDIETHOXYGERMANE

Cat. No.: B1630088
CAS No.: 51174-08-4
M. Wt: 220.87 g/mol
InChI Key: ZYTXJPZTWXLTJC-UHFFFAOYSA-N
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Description

DIETHYLDIETHOXYGERMANE is a chemical compound with the molecular formula C8H20GeO2 . It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: DIETHYLDIETHOXYGERMANE can be synthesized through the reaction of tetraethyl germanium with germanium tetrachloride under high-temperature and high-pressure conditions. The reaction is typically carried out in a high-temperature roller heating furnace at 350°C for 31 hours . The crude product is then purified through a series of distillation steps to obtain diethyl germanium dichloride, which is further processed to yield diethoxy(diethyl)germane.

Industrial Production Methods: In industrial settings, the production of diethoxy(diethyl)germane involves the use of specialized equipment to maintain the required reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: DIETHYLDIETHOXYGERMANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state germanium compounds.

    Substitution: this compound can undergo substitution reactions where the ethoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Germanium dioxide.

    Reduction: Lower oxidation state germanium compounds.

    Substitution: Halogenated germanium compounds and other substituted derivatives.

Scientific Research Applications

DIETHYLDIETHOXYGERMANE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: this compound is used in the production of semiconductors and other electronic materials due to its unique properties.

Mechanism of Action

The mechanism by which diethoxy(diethyl)germane exerts its effects involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications.

Comparison with Similar Compounds

    Diethyldiethoxysilane: Similar in structure but contains silicon instead of germanium.

    Diethoxymethane: A related compound with similar functional groups but different central atom.

Uniqueness: DIETHYLDIETHOXYGERMANE is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and carbon analogs. This uniqueness makes it valuable in specific applications, particularly in the field of electronics and materials science.

Properties

IUPAC Name

diethoxy(diethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20GeO2/c1-5-9(6-2,10-7-3)11-8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTXJPZTWXLTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Ge](CC)(CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625957
Record name Diethoxy(diethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51174-08-4
Record name Diethoxy(diethyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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